molecular formula C6H7NOS B14470081 4-Oxopent-1-en-3-yl thiocyanate CAS No. 71808-93-0

4-Oxopent-1-en-3-yl thiocyanate

Cat. No.: B14470081
CAS No.: 71808-93-0
M. Wt: 141.19 g/mol
InChI Key: XETVDOHAKNBVLS-UHFFFAOYSA-N
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Description

4-Oxopent-1-en-3-yl thiocyanate is an organic compound that features both a thiocyanate group and a ketone group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxopent-1-en-3-yl thiocyanate typically involves the reaction of a suitable precursor with thiocyanate reagents. One common method is the reaction of 4-oxopent-1-en-3-yl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at room temperature and yields the desired thiocyanate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxopent-1-en-3-yl thiocyanate can undergo various types of chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The thiocyanate group can be substituted with other nucleophiles to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiocyanate derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxopent-1-en-3-yl thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxopent-1-en-3-yl thiocyanate involves its reactivity with various biological molecules. The thiocyanate group can interact with nucleophilic sites on proteins and enzymes, leading to modifications that can alter their activity. Additionally, the ketone group can participate in reactions with amino groups, forming stable adducts that can affect protein function .

Comparison with Similar Compounds

Similar Compounds

    4-Oxopent-1-en-3-yl chloride: Similar structure but with a chloride group instead of a thiocyanate group.

    4-Oxopent-1-en-3-yl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.

    4-Oxopent-1-en-3-yl acetate: Similar structure but with an acetate group instead of a thiocyanate group.

Uniqueness

The thiocyanate group can participate in a variety of substitution reactions, while the ketone group can undergo reduction and oxidation reactions, making it a versatile compound in organic synthesis .

Properties

CAS No.

71808-93-0

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

4-oxopent-1-en-3-yl thiocyanate

InChI

InChI=1S/C6H7NOS/c1-3-6(5(2)8)9-4-7/h3,6H,1H2,2H3

InChI Key

XETVDOHAKNBVLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C=C)SC#N

Origin of Product

United States

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